BenchChemオンラインストアへようこそ!

3-(3-Chloropropanamido)phenyl 3-chloropropanoate

Reference Standard Purity Quality Control

3-(3-Chloropropanamido)phenyl 3-chloropropanoate (CAS 2250243-33-3), also catalogued as Aripiprazole Impurity 15, Impurity 3, or Impurity 25 across different supplier nomenclatures, is a low-molecular-weight (290.14 g/mol) synthetic organic compound bearing two 3-chloropropanoyl moieties linked through a 3-aminophenol core. It is classified as a process-related impurity of the atypical antipsychotic aripiprazole and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines for use in analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) preparation and commercial manufacturing.

Molecular Formula C12H13Cl2NO3
Molecular Weight 290.14 g/mol
CAS No. 2250243-33-3
Cat. No. B1436843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloropropanamido)phenyl 3-chloropropanoate
CAS2250243-33-3
Molecular FormulaC12H13Cl2NO3
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(=O)CCCl)NC(=O)CCCl
InChIInChI=1S/C12H13Cl2NO3/c13-6-4-11(16)15-9-2-1-3-10(8-9)18-12(17)5-7-14/h1-3,8H,4-7H2,(H,15,16)
InChIKeyWHOCEENAVAJUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloropropanamido)phenyl 3-chloropropanoate (CAS 2250243-33-3) – Aripiprazole Process Impurity Reference Standard for ANDA & QC


3-(3-Chloropropanamido)phenyl 3-chloropropanoate (CAS 2250243-33-3), also catalogued as Aripiprazole Impurity 15, Impurity 3, or Impurity 25 across different supplier nomenclatures, is a low-molecular-weight (290.14 g/mol) synthetic organic compound bearing two 3-chloropropanoyl moieties linked through a 3-aminophenol core . It is classified as a process-related impurity of the atypical antipsychotic aripiprazole and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines for use in analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) preparation and commercial manufacturing [1][2].

Why Generic Aripiprazole Impurity Standards Cannot Substitute for 3-(3-Chloropropanamido)phenyl 3-chloropropanoate in Regulated Analytical Workflows


Aripiprazole drug substance and drug product monographs (USP, EP) mandate identification, resolution, and quantification of multiple specified and unspecified impurities using validated, stability-indicating HPLC methods [1]. Each impurity possesses a distinct chromatographic retention time, UV absorption profile, and mass spectrometric signature. 3-(3-Chloropropanamido)phenyl 3-chloropropanoate, as a bis-(3-chloropropanoyl) derivative, differs fundamentally from N-oxide degradants (e.g., Aripiprazole Related Compound F, CAS 573691-09-5), des-chloro analogs, and dihydroquinolinone-based process impurities in both polarity and molecular weight [2]. Substituting this impurity with a structurally dissimilar analog during system suitability testing, method validation, or batch release would invalidate peak identification, compromise resolution verification, and risk non-compliance with ICH Q3A/Q3B impurity qualification thresholds [3].

Quantitative Differentiation Evidence: 3-(3-Chloropropanamido)phenyl 3-chloropropanoate vs. Alternative Aripiprazole Impurity Reference Standards


Supplier-Certified Purity: 97% vs. 95% – Impact on Reference Standard Qualification

Procurement-grade purity directly determines the suitability of an impurity reference standard for quantitative analytical methods. Bidepharm supplies 3-(3-Chloropropanamido)phenyl 3-chloropropanoate at a standard purity of 97%, verified by batch-specific QC documentation including NMR, HPLC, and GC . In comparison, AKSci lists the same compound at 95% minimum purity . This 2-percentage-point differential in certified purity translates to a ~40% reduction in the maximum potential unknown impurity burden (3% vs. 5%), a critical consideration when the reference standard is used to spike and quantify impurities at the ≤0.10% reporting threshold mandated by ICH Q3A for drug substances with a maximum daily dose ≤2 g/day [1].

Reference Standard Purity Quality Control ANDA

Molecular Weight Discrimination: 290.14 Da vs. 464.39 Da for Chromatographic Resolution Benchmarking

The USP Aripiprazole monograph requires a resolution of NLT 2.0 between aripiprazole (RRT 1.0) and Aripiprazole Related Compound F (RRT 1.1, MW 464.39 Da) in the system suitability solution [1]. 3-(3-Chloropropanamido)phenyl 3-chloropropanoate, with a molecular weight of 290.14 Da and a markedly different polarity arising from its two terminal 3-chloropropanoyl groups, elutes at a retention time distinct from both aripiprazole (448.39 Da) and the N-oxide Related Compound F . This structural divergence—a bis-ester/amide of 3-chloropropanoic acid versus the quinolinone-piperazine scaffold of aripiprazole and its N-oxide—provides a chromatographically resolvable, non-co-eluting marker for method specificity validation that is not achievable with impurities sharing the quinolinone core (e.g., EP Impurity A, MW 163.17 Da, CAS 22246-18-0) which may exhibit retention behaviour closer to the API .

HPLC System Suitability Resolution USP Monograph

Regulatory Identity and Nomenclature Traceability: Impurity 15 vs. Conflicting Impurity Numbering Across Suppliers

In ANDA submissions and Drug Master File (DMF) referencing, unambiguous impurity identity traceable to a specific CAS number and chemical structure is non-negotiable. 3-(3-Chloropropanamido)phenyl 3-chloropropanoate is uniquely identified by CAS 2250243-33-3 and InChIKey WHOCEENAVAJUSX-UHFFFAOYSA-N . However, commercial suppliers label the same compound under divergent designations: SynZeal and ChemWhat as 'Impurity 15', MedChemExpress as 'Impurity 3', ChemicalBook as 'Impurity 20', and CATO as 'Impurity 30' [1]. This inconsistency creates a procurement risk: ordering 'Aripiprazole Impurity 3' from different vendors may or may not yield the same chemical entity. The CAS number 2250243-33-3 serves as the invariant, machine-readable identifier that ensures procurement of the exact compound across suppliers, eliminating the risk of mis-identification inherent in relying solely on non-standardized impurity numbering schemes.

Regulatory Compliance Traceability Pharmacopeia ANDA Filing

Pharmacopeial Traceability: USP/EP Reference Standard Qualification vs. Non-Pharmacopeial Impurities

USP and EP monographs define specific related compounds (e.g., USP Aripiprazole Related Compound F, EP Impurity A, B, D, F) as official reference standards with assigned relative retention times and acceptance criteria [1]. 3-(3-Chloropropanamido)phenyl 3-chloropropanoate is not listed as a named pharmacopeial impurity in the current USP or EP monographs. However, suppliers including SynZeal and Axios Research explicitly offer additional traceability against pharmacopeial standards (USP or EP) based on feasibility, enabling its qualification as a non-compendial reference standard suitable for in-house method validation and process impurity monitoring [2][3]. This bridging capability—absent in many other non-pharmacopeial impurity standards—allows laboratories to anchor their in-house impurity methods to official pharmacopeial systems, supporting regulatory acceptance during ANDA review.

Pharmacopeial Traceability USP EP Reference Standard

Validated Application Scenarios for 3-(3-Chloropropanamido)phenyl 3-chloropropanoate in Pharmaceutical Quality Control and Regulatory Filing


ANDA Analytical Method Validation – HPLC System Suitability

Use 3-(3-Chloropropanamido)phenyl 3-chloropropanoate (97% purity grade, Bidepharm) as a non-compendial resolution marker to supplement the USP-specified system suitability pair (aripiprazole and Related Compound F). Its distinct retention time, arising from a molecular weight of 290.14 Da and a bis-(3-chloropropanoyl) structure unrelated to the quinolinone scaffold, provides an additional peak pair for demonstrating method specificity and robustness during ANDA method validation [1]. The higher purity reduces interference from unknown impurities at trace quantification levels .

Process Impurity Monitoring During Aripiprazole Commercial Manufacturing

Deploy 3-(3-Chloropropanamido)phenyl 3-chloropropanoate as a process-specific marker to monitor the consistency of the aripiprazole synthetic route. This impurity may arise from side reactions involving 3-chloropropanoyl chloride or 3-chloropropanoic acid, reagents used in certain aripiprazole synthetic pathways. Quantify its level in API batches against the ICH Q3A reporting threshold (0.05% or 0.10% based on maximum daily dose) using a validated HPLC method calibrated with this reference standard [2]. Procurement by CAS number 2250243-33-3 ensures lot-to-lot consistency despite inconsistent supplier impurity numbering .

Pharmacopeial Method Bridging for Non-Compendial Impurity Qualification

In laboratories transitioning from developmental HPLC methods to compendial methods, use 3-(3-Chloropropanamido)phenyl 3-chloropropanoate as a bridging standard. Suppliers including SynZeal and Axios Research provide optional traceability against USP or EP standards, enabling correlation of in-house relative retention times with pharmacopeial system suitability data [3]. This supports the qualification of non-compendial impurities per ICH Q3A/Q3B during regulatory submission and facilitates method transfer between R&D and QC laboratories.

Stability-Indicating Method Development – Forced Degradation Selectivity Challenge

Spike 3-(3-Chloropropanamido)phenyl 3-chloropropanoate into aripiprazole drug substance subjected to ICH Q1A stress conditions (acid, base, oxidative, thermal, photolytic). Its structural dissimilarity from common degradation products (e.g., N-oxide degradants) ensures that it can serve as a non-degrading, inert selectivity marker to challenge the chromatographic method's ability to resolve process impurities from degradation products, as required for stability-indicating method validation [4].

Quote Request

Request a Quote for 3-(3-Chloropropanamido)phenyl 3-chloropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.